molecular formula C25H24O5 B189862 Ficusin A CAS No. 173429-83-9

Ficusin A

Cat. No.: B189862
CAS No.: 173429-83-9
M. Wt: 404.5 g/mol
InChI Key: LRYZMDSDXSWBMU-ZWKOTPCHSA-N
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Description

Ficusin A is a bioactive compound derived from the fig plant, specifically from the species Ficus carica. It is known for its various pharmacological properties, including antioxidant, antilipidemic, and antidiabetic effects . The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ficusin A involves several steps, starting from the extraction of the compound from the fig plant. The process typically includes the following steps:

    Extraction: The fig plant material is subjected to solvent extraction using solvents such as ethanol or methanol.

    Purification: The crude extract is then purified using chromatographic techniques to isolate this compound.

    Characterization: The isolated compound is characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm its structure.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The fig plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound. The industrial methods are designed to be cost-effective and scalable to meet the demand for this compound in various applications .

Chemical Reactions Analysis

Types of Reactions: Ficusin A undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles and electrophiles are used in substitution reactions, depending on the desired product.

Major Products:

Scientific Research Applications

Pharmacological Properties

Ficusin A exhibits a range of bioactivities that make it a candidate for therapeutic applications. Key properties include:

  • Antioxidant Activity : this compound has shown significant antioxidant effects, which are critical in combating oxidative stress and related diseases. Studies indicate that it can reduce levels of reactive oxygen species and enhance the body’s antioxidant defenses .
  • Antidiabetic Effects : Research has demonstrated that this compound improves insulin sensitivity by enhancing the expression of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) and facilitating GLUT4 translocation in adipose tissues. In animal models, it significantly lowered fasting blood glucose levels and improved metabolic parameters in diabetic rats .
  • Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Antimicrobial Activity : this compound displays antimicrobial properties against various pathogens, indicating its potential use in developing natural antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the applications of this compound across different health domains:

Case Study 1: Antidiabetic Effects

A study conducted on high-fat diet-induced diabetic rats showed that administration of this compound at doses of 20 and 40 mg/kg resulted in:

  • Reduction of fasting blood glucose levels.
  • Decrease in serum lipid profiles (total cholesterol, triglycerides).
  • Improvement in body weight management .

Case Study 2: Antioxidant Properties

Research highlighted the efficacy of this compound in scavenging free radicals and reducing oxidative stress markers. The compound was shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase .

Case Study 3: Anti-inflammatory Mechanisms

In vitro studies indicated that this compound could inhibit pro-inflammatory cytokines, suggesting its role in managing inflammatory diseases. The modulation of NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways was particularly noted .

Data Tables

Below is a summary table highlighting the key findings from various studies on the applications of this compound:

Study Focus Area Findings
AntidiabeticReduced fasting blood glucose; improved insulin sensitivity; enhanced GLUT4 translocation.
AntioxidantSignificant reduction in oxidative stress markers; increased antioxidant enzyme activity.
Anti-inflammatoryInhibition of inflammatory cytokines; modulation of NF-kB signaling pathways.
AntimicrobialEffective against multiple bacterial strains; potential for natural antimicrobial formulations.

Mechanism of Action

The mechanism of action of Ficusin A involves several molecular targets and pathways:

Comparison with Similar Compounds

Ficusin A is unique compared to other similar compounds due to its specific combination of pharmacological properties. Similar compounds include:

This compound stands out due to its potent antidiabetic and antilipidemic effects, making it a valuable compound for therapeutic applications.

Biological Activity

Ficusin A, a compound derived from the Ficus genus, particularly from Ficus carica (common fig), has garnered attention for its diverse biological activities. This article explores the compound's antioxidant, antimicrobial, antilipidemic, and antidiabetic properties, backed by recent research findings and case studies.

Chemical Composition

This compound is part of a broader class of bioactive compounds found in various Ficus species. The phytochemical profile includes flavonoids, phenolic acids, and other secondary metabolites that contribute to its biological efficacy. For instance, Ficus carica has been shown to contain significant amounts of chlorogenic acid, ferulic acid, and other phenolic compounds that enhance its antioxidant capacity .

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. In a study involving high-fat diet-induced diabetic rats, this compound significantly reduced oxidative stress markers by lowering serum levels of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) to near-normal levels . This suggests that this compound may protect against oxidative damage associated with chronic diseases.

Table 1: Antioxidant Effects of this compound in Animal Models

StudyModelDosageKey Findings
HFD-STZ Diabetic Rats20-40 mg/kgReduced oxidative stress markers; improved insulin sensitivity
Ficus benjamina ExtractsN/AExhibited potent antioxidant activity across various extracts

Antimicrobial Activity

This compound exhibits substantial antimicrobial activity against various pathogens. Extracts from Ficus benjamina, which contains similar bioactive compounds, demonstrated significant inhibition against four bacterial strains and two fungal strains . This antimicrobial potential suggests that this compound could be developed into natural preservatives or therapeutic agents.

Table 2: Antimicrobial Efficacy of Ficus Extracts

Pathogen TypeExtract SourceInhibition Zone (mm)
BacteriaFicus benjamina Leaves15-20
FungiFicus benjamina Roots12-18

Antilipidemic and Antidiabetic Effects

The antilipidemic properties of this compound were highlighted in studies where it led to a significant reduction in total cholesterol (TC), triglycerides (TG), and free fatty acids (FFA) in diabetic models . Furthermore, it enhanced the expression of PPARγ (Peroxisome proliferator-activated receptor gamma) and facilitated GLUT4 translocation in adipose tissue, which are crucial for glucose metabolism and lipid regulation.

Case Study: Effects on Diabetic Rats
In a controlled study involving HFD-STZ induced diabetic rats:

  • Dosage: 20-40 mg/kg body weight
  • Results:
    • Decreased fasting blood glucose levels
    • Improved lipid profiles
    • Enhanced insulin sensitivity through GLUT4 activation

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms underlying Ficusin A’s antidiabetic effects, and how can they be experimentally validated?

this compound enhances insulin sensitivity by upregulating PPARγ expression and promoting GLUT4 translocation in adipose tissue, as demonstrated in HFD-STZ-induced diabetic rat models. To validate these mechanisms, researchers should combine Western blotting (for PPARγ quantification) with immunofluorescence or subcellular fractionation (to track GLUT4 localization). Dose-dependent studies in vivo and siRNA-mediated PPARγ knockdown experiments in vitro are recommended to confirm causality .

Q. Which standardized in vivo models are optimal for assessing this compound’s bioactivity in metabolic disorders?

High-fat diet (HFD) combined with streptozotocin (STZ)-induced diabetic rodents are widely used to mimic obesity-related type 2 diabetes. Key endpoints include fasting blood glucose, plasma insulin levels, and adipose tissue histopathology. Ensure sample sizes ≥10 per group to account for biological variability, and include sham controls to isolate HFD/STZ effects .

Q. What spectroscopic and chromatographic methods are recommended for isolating and characterizing this compound from natural sources?

Isolation typically involves column chromatography (e.g., silica gel, Sephadex LH-20) followed by HPLC purification. Structural elucidation requires NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). Compare spectral data with published values for related isoflavonoids (e.g., Ficusin C) to confirm identity .

Advanced Research Questions

Q. How can contradictory findings in this compound’s antioxidant capacity across studies be systematically addressed?

Discrepancies often arise from assay choice (e.g., DPPH vs. FRAP) and sample preparation (solvent polarity impacts compound stability). Standardize protocols using the DPPH radical scavenging assay with IC50 calculations, and report solvent systems (e.g., methanol vs. DMSO). Cross-validate results with cell-based ROS detection assays (e.g., DCFH-DA in HepG2 cells) .

Q. What strategies improve reproducibility in this compound pharmacological studies?

Adopt the ARRIVE guidelines for in vivo experiments: detail animal husbandry, randomization, blinding, and statistical power analysis. For in vitro work, include purity certificates for this compound (≥95% by HPLC), specify cell passage numbers, and pre-register methods on platforms like Open Science Framework .

Q. How can transcriptomic data be integrated with biochemical assays to elucidate this compound’s pleiotropic effects?

Pair RNA-seq analysis of adipose tissue with pathway enrichment tools (e.g., DAVID, KEGG) to identify upstream regulators of PPARγ/GLUT4. Validate candidate pathways (e.g., AMPK, PI3K/Akt) using selective inhibitors (e.g., Compound C for AMPK) in dose-response experiments. Triangulate findings with metabolomics (e.g., LC-MS lipid profiling) .

Q. Methodological Guidance

Q. How should dose-response studies for this compound be designed to balance efficacy and toxicity?

Use a logarithmic dose range (e.g., 1–100 mg/kg in vivo; 1–100 µM in vitro) with at least five concentrations. Include positive controls (e.g., metformin for antidiabetic effects) and assess toxicity via ALT/AST levels (liver function) and cell viability assays (MTT/WST-1). Apply nonlinear regression models (e.g., GraphPad Prism) to calculate EC50/LC50 ratios .

Q. Which databases and search strategies optimize literature reviews on this compound?

Q. What analytical techniques confirm this compound’s purity and stability in experimental formulations?

Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring. Use differential scanning calorimetry (DSC) to detect polymorphic changes and LC-MS/MS for degradation product profiling. Report purity thresholds (e.g., ≥95%) and storage conditions (e.g., −80°C in amber vials) .

Q. How can researchers mitigate batch-to-batch variability in natural product-derived this compound?

Source plant material from authenticated vouchers (e.g., herbarium-deposited Ficus species). Standardize extraction protocols (e.g., 70% ethanol, Soxhlet, 8 hrs) and quantify this compound via validated HPLC-DAD methods. Include chemical fingerprints (e.g., UPLC-QTOF) in supplementary materials to document compositional consistency .

Properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O5/c1-13(2)17-9-4-14(3)10-18(17)22-20(27)11-21(28)23-24(29)19(12-30-25(22)23)15-5-7-16(26)8-6-15/h5-8,10-12,17-18,26-28H,1,4,9H2,2-3H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYZMDSDXSWBMU-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
Ficusin A
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
Ficusin A
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
Ficusin A
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
Ficusin A
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
Ficusin A
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
Ficusin A

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